11-Deoxy Cortisol-d7 (Major)
Description
Contextualizing 11-Deoxy Cortisol within Steroidogenesis Research
11-Deoxycortisol, also known as cortodoxone (B1663625) or Reichstein's Substance S, is a steroid hormone that serves as a crucial intermediate in the biosynthesis of glucocorticoids. wikipedia.org Within the adrenal cortex, the production of steroid hormones, a process known as steroidogenesis, follows a complex series of enzymatic reactions. 11-Deoxycortisol is synthesized from 17α-hydroxyprogesterone through the action of the enzyme 21-hydroxylase. wikipedia.org Subsequently, it is converted into cortisol, the primary glucocorticoid in humans, by the enzyme 11β-hydroxylase. wikipedia.orgohsu.edu
While 11-Deoxycortisol itself possesses limited glucocorticoid activity in mammals, its position as the direct precursor to cortisol makes it a significant biomarker in clinical research. wikipedia.org The measurement of 11-Deoxycortisol levels is instrumental in diagnosing various disorders related to impaired cortisol synthesis, such as congenital adrenal hyperplasia (CAH). ohsu.edugloshospitals.nhs.uk In cases of 11β-hydroxylase deficiency, a form of CAH, there is an accumulation of 11-Deoxycortisol due to the block in its conversion to cortisol. wikipedia.orgnih.gov This leads to increased levels of androstenedione (B190577), causing virilization, and an excess of 11-deoxycorticosterone, resulting in hypertension. wikipedia.org Conversely, in 21-hydroxylase deficiency, the most common form of CAH, levels of 11-Deoxycortisol are low. wikipedia.org
Recent research is also exploring the potential of 11-Deoxycortisol as a surrogate marker for residual adrenal function in conditions like Addison's disease. clinicaltrials.gov The accurate quantification of this steroid is therefore paramount for both understanding the intricacies of the steroidogenic pathway and for the diagnosis and management of adrenal disorders.
Rationale for Deuterium (B1214612) Labeling in Biochemical and Analytical Studies
In the fields of biochemistry and analytical chemistry, precise and accurate measurement of endogenous compounds is essential. Deuterated internal standards, which are molecules where one or more hydrogen atoms are replaced by their stable isotope, deuterium (D), are invaluable tools for achieving this precision, particularly in mass spectrometry-based analysis. clearsynth.com
The primary advantage of using a deuterated analog like 11-Deoxy Cortisol-d7 as an internal standard is that it is chemically almost identical to the analyte of interest, in this case, 11-Deoxycortisol. scioninstruments.comaptochem.com This near-identical chemical behavior means that the deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. aptochem.comsplendidlab.com
However, due to the mass difference between hydrogen and deuterium, the deuterated standard has a different mass-to-charge ratio (m/z) from the analyte. scioninstruments.com This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification. clearsynth.com The use of a stable isotope-labeled internal standard helps to correct for variability that can occur during sample preparation, such as extraction losses, and for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the analyte. clearsynth.comkcasbio.com By adding a known amount of the deuterated standard to the sample, the ratio of the analyte's signal to the internal standard's signal can be used to determine the precise concentration of the analyte, thereby improving the robustness and reliability of the analytical method. clearsynth.comscispace.com
Overview of 11-Deoxy Cortisol-d7's Utility in Scientific Investigations
11-Deoxy Cortisol-d7 is a deuterated form of 11-Deoxycortisol that serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices, such as serum and plasma. oup.commedrxiv.org Its application is predominantly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. nih.govplos.org
The use of 11-Deoxy Cortisol-d7 is critical in research and clinical diagnostic methods that require the precise measurement of 11-Deoxycortisol. For instance, in studies investigating congenital adrenal hyperplasia, the accurate quantification of 11-Deoxycortisol is essential for diagnosis and monitoring. oup.comresearchgate.net By incorporating 11-Deoxy Cortisol-d7 into the analytical workflow, researchers can achieve high levels of accuracy and precision, with low coefficients of variation. nih.govnih.gov
Several published research methods detail the use of deuterated 11-Deoxycortisol for developing robust and reliable steroid panels for clinical research. medrxiv.orgsynnovis.co.uklongdom.org These methods often involve the simultaneous measurement of multiple steroids, and the use of specific deuterated internal standards for each analyte, including 11-Deoxy Cortisol-d7 for 11-Deoxycortisol, ensures the accuracy of the entire panel. oup.comsynnovis.co.uk The development of such multi-steroid assays allows for a comprehensive assessment of the steroidogenesis pathway from a small sample volume, which is particularly advantageous in pediatric endocrinology. oup.com
Properties of 11-Deoxy Cortisol and its Deuterated Analog
| Property | 11-Deoxy Cortisol | 11-Deoxy Cortisol-d7 (Major) |
| Synonyms | Cortodoxone, Cortexolone, Reichstein's Substance S, 17α,21-Dihydroxyprogesterone | 11-Deoxycortisol-d7, Cortodoxone-d7 |
| Chemical Formula | C₂₁H₃₀O₄ | C₂₁H₂₃D₇O₄ |
| Molecular Weight | 346.46 g/mol | 353.50 g/mol |
| CAS Number | 152-58-9 | 697760-70-2 |
| Primary Use in Research | Analyte for studying steroidogenesis and adrenal disorders | Internal standard for mass spectrometry |
Detailed Research Findings
Numerous studies have highlighted the indispensable role of 11-Deoxy Cortisol-d7 in the accurate quantification of 11-Deoxycortisol. A study focused on developing a comprehensive steroid profile using LC-MS/MS for the management of congenital adrenal hyperplasia utilized a mixture of deuterated internal standards, including 11-deoxycortisol-d2 and 21-deoxycortisol-d8, to ensure the accuracy of their measurements. oup.com Another research group developed an LC-MS/MS method for a panel of 13 steroids in serum, where 11-deoxycortisol-d2 was used as the internal standard for 11-deoxycortisol, demonstrating the resolution of isobaric steroids. synnovis.co.uk
In a study developing a high-throughput LC-MS/MS assay for glucocorticoids and androgens, deuterated internal standards, including 11-deoxycortisol-d7, were added to serum samples before processing to achieve high precision and accuracy. medrxiv.orgnih.gov The method was successfully applied to assess steroid profiles in women with Addison's disease. nih.gov Similarly, a method for determining a steroid profile in heel prick blood for neonatal screening used d5-11-deoxycortisol as an internal standard, establishing gestational age-specific reference ranges for several steroids. researchgate.net
Furthermore, a study that developed and validated an LC-MS/MS method for the simultaneous determination of five key steroids in serum, including 11-deoxycortisol, relied on their respective deuterated internal standards to achieve excellent analytical performance, making the method suitable for routine clinical use, especially in newborns. longdom.org The development of a stable isotope dilution/gas chromatography-mass spectrometry (ID/GC-MS) assay for plasma 11-deoxycortisol also involved the synthesis of dideuterated 11-deoxycortisol as an internal standard, which was then integrated into a multi-steroid assay for diagnosing androgen-related disorders. nih.gov These examples underscore the critical role of deuterated 11-Deoxycortisol in enhancing the reliability and accuracy of steroid hormone analysis in diverse research and clinical settings.
Properties
Molecular Formula |
C₂₁H₂₃D₇O₄ |
|---|---|
Molecular Weight |
353.5 |
Synonyms |
11-Deoxy-17-hydroxycorticosterone-d7; 17,21-Dihydroxypregn-4-en-3,20-dione-d7; 4-Pregnene-17α,21-diol-3,20-dione-d7; Cortexolone-d7; Cortifen-d7; _x000B_NSC 18317-d7; Reichstein S-d7; Reichstein’s Compound S-d7; SKF 3050-d7; |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling of 11 Deoxy Cortisol D7
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the 11-deoxycortisol scaffold is achieved through a combination of established chemical reactions that facilitate hydrogen-deuterium (H-D) exchange and reductive deuteration. The selection of a particular strategy depends on the desired location of the deuterium labels and the chemical stability of the starting materials and intermediates.
Hydrogen-Deuterium Exchange: This strategy is commonly employed to replace protons with deuterons at positions activated by adjacent functional groups, such as carbonyls. In the context of steroid synthesis, base-catalyzed H-D exchange is a powerful tool for introducing deuterium into the A-ring. The presence of the α,β-unsaturated ketone system in the A-ring of 11-deoxycortisol makes the protons at the C2, C4, and C6 positions susceptible to abstraction by a base, leading to the formation of enolates. Quenching these enolates with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD), results in the incorporation of deuterium at these sites.
Reductive Deuteration: This method is utilized to introduce deuterium atoms during the reduction of a functional group. For instance, the reduction of a ketone or an aldehyde with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), will result in a deuterated alcohol. This strategy is particularly useful for labeling positions that are not amenable to H-D exchange.
The specific labeling pattern of 11-Deoxy Cortisol-d7, with deuterium atoms at positions 2, 2, 4, 6, 6, 21, and 21, indicates that a combination of these strategies is necessary for its synthesis.
Precursor Chemistry and Reaction Pathways for 11-Deoxy Cortisol-d7 Synthesis
The synthesis of 11-Deoxy Cortisol-d7 is a multi-step process that begins with a suitable precursor molecule. A plausible synthetic route would involve the strategic application of deuteration reactions to achieve the desired isotopic labeling pattern.
A logical starting material for this synthesis is 11-deoxycortisol (also known as cortodoxone (B1663625) or Reichstein's Substance S). wikipedia.org The synthesis can be envisioned in two main stages: deuteration of the A-ring and deuteration of the C21 side chain.
Stage 1: A-Ring Deuteration
The introduction of five deuterium atoms at the C2, C4, and C6 positions of the A-ring can be achieved through base-catalyzed hydrogen-deuterium exchange. The reaction would likely proceed as follows:
Enolization: Treatment of 11-deoxycortisol with a strong base in the presence of a deuterium source (e.g., NaOD in D₂O/CH₃OD) would promote the formation of enolates at the C2 and C5 positions.
Deuterium Quench: The enolates would then be quenched by the deuterated solvent, leading to the incorporation of deuterium at the C2 and C6 positions. The proton at the C4 position is also exchangeable due to the conjugated enone system. Repeated cycles of this process would lead to the incorporation of five deuterium atoms, yielding (2,2,4,6,6)-pentadeuterio-11-deoxycortisol.
Stage 2: C21 Side Chain Deuteration
The dihydroxyacetone side chain at C17 presents an opportunity for deuterium labeling at the C21 position. This can be accomplished through a process involving oxidation and subsequent reductive deuteration.
Selective Oxidation: The primary hydroxyl group at C21 can be selectively oxidized to an aldehyde using a mild oxidizing agent.
Reductive Deuteration: The resulting 21-oxo intermediate can then be reduced back to the hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces two deuterium atoms at the C21 position.
An alternative approach for deuterating the C21 position could involve an exchange reaction on the C21 aldehyde intermediate in a deuterated solvent prior to reduction.
The specific reagents and reaction conditions would need to be carefully optimized to ensure high yields and isotopic incorporation while minimizing side reactions. Protecting groups may be necessary to prevent unwanted reactions at other functional groups during the synthesis.
Advanced Analytical Methodologies Utilizing 11 Deoxy Cortisol D7
Role as an Internal Standard in Quantitative Steroidomics
In quantitative steroidomics, the primary objective is the accurate and precise measurement of steroid hormones, which often exist at low concentrations in intricate biological fluids like serum and plasma. The use of a stable isotope-labeled internal standard, such as 11-Deoxy Cortisol-d7, is a cornerstone of robust analytical methodology. sigmaaldrich.com This compound is added to a sample at a known concentration at the beginning of the analytical process. nih.gov
Because 11-Deoxy Cortisol-d7 is chemically identical to the endogenous 11-Deoxy Cortisol, it experiences the same variations during sample preparation, including extraction, derivatization, and injection. cerilliant.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical workflow can be effectively normalized. This isotope dilution mass spectrometry (IDMS) approach significantly enhances the accuracy and reproducibility of the quantification. nih.gov
The use of deuterated internal standards like 11-Deoxy Cortisol-d7 is a common practice in multi-steroid analysis panels, allowing for the simultaneous and reliable quantification of a suite of steroid hormones. synnovis.co.uk This is particularly crucial for diagnosing and monitoring various endocrine disorders where precise measurements of steroid profiles are essential. nih.gov
Mass Spectrometry-Based Platforms for Analysis
Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for steroid analysis due to its high sensitivity and specificity. 11-Deoxy Cortisol-d7 is instrumental in methods developed on various MS platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the most widely used platform for the quantification of 11-Deoxy Cortisol. Method development typically involves a sample preparation step, chromatographic separation, and detection by a tandem mass spectrometer.
Sample preparation often begins with protein precipitation from the serum or plasma sample, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances. nih.gov For instance, a common LLE method involves the use of methyl tert-butyl ether. nih.gov
Chromatographic separation is crucial for resolving 11-Deoxy Cortisol from its isomers and other steroids. Reversed-phase chromatography using a C18 column is frequently employed. nih.gov A gradient elution with mobile phases such as water and methanol (B129727), often containing additives like formic acid or ammonium (B1175870) fluoride, is used to achieve optimal separation. synnovis.co.uknih.gov
The following table outlines a representative set of LC-MS/MS parameters for the analysis of 11-Deoxy Cortisol.
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 or similar (e.g., Accucore RP-MS) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for routine clinical analysis, GC-MS also serves as a powerful tool for steroid profiling, often providing excellent chromatographic resolution. For GC-MS analysis, steroids, including 11-Deoxy Cortisol, must be derivatized to increase their volatility and thermal stability. nih.govnih.gov A common derivatization procedure involves the formation of heptafluorobutyrates. nih.gov
Following derivatization, the sample is injected into the gas chromatograph, where it is separated on a capillary column. The eluting compounds are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. Isotope dilution GC-MS methods using deuterated standards like [1α,2α-2H2]11-deoxycortisol have been successfully developed for the quantification of 11-Deoxy Cortisol in plasma. nih.gov
Below is a table summarizing typical GC-MS parameters for 11-Deoxy Cortisol analysis.
| Parameter | Condition |
|---|---|
| Derivatization Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) |
| GC Column | Capillary column (e.g., DB-1) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Optimization of Ionization and Fragmentation Parameters
The sensitivity and specificity of MS detection are highly dependent on the optimization of ionization and fragmentation parameters. For LC-MS/MS, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for steroid analysis, with the choice often depending on the specific analyte and the desired sensitivity. msacl.org APCI is often favored for its robustness in steroid analysis. plos.org
In tandem mass spectrometry, the precursor ion (the protonated molecule of 11-Deoxy Cortisol or its deuterated analog) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides high specificity. synnovis.co.uk The collision energy is a critical parameter that is optimized to maximize the signal of the chosen product ion.
The following table provides an example of optimized MRM transitions and collision energies for 11-Deoxy Cortisol and its d2-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 11-Deoxy Cortisol | 347.1 | 109.0 | 27 |
| 11-Deoxy Cortisol-d2 | 349.1 | 109.0 | 27 |
Data adapted from a study on LC-MS/MS panelling of 13 steroids. synnovis.co.uk
Matrix Effects and Compensation Strategies in Steroid Profiling
A significant challenge in quantitative analysis of biological samples is the "matrix effect," which refers to the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix. nih.gov This can lead to inaccurate quantification.
The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard, such as 11-Deoxy Cortisol-d7. cerilliant.com Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of the matrix effect is effectively nullified, leading to more accurate and reliable results. nih.gov
Method Validation for Analytical Performance (Accuracy, Precision, Linearity, Limits of Detection and Quantitation)
A critical step in the development of any quantitative analytical method is its rigorous validation to ensure its performance is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantitation (LOQ). wjarr.com
Accuracy is the closeness of the measured value to the true value and is often assessed by analyzing samples with known concentrations.
Precision reflects the degree of agreement among a series of measurements and is typically expressed as the coefficient of variation (CV%). It is evaluated at both the intra-assay (within a single run) and inter-assay (between different runs) levels.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
The following table presents typical method validation data for the quantification of 11-Deoxy Cortisol using an LC-MS/MS method with a deuterated internal standard.
| Validation Parameter | Typical Performance |
|---|---|
| Linearity (R²) | >0.99 nih.gov |
| Accuracy (Bias %) | Within ±15% dergipark.org.tr |
| Intra-assay Precision (CV%) | <10% nih.gov |
| Inter-assay Precision (CV%) | <15% nih.gov |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL nih.govplos.org |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL nih.gov |
Sample Preparation Techniques for Deuterated Steroid Analysis
Effective sample preparation is a prerequisite for accurate steroid analysis, aiming to isolate the analytes of interest from complex biological matrices like serum, plasma, or urine, and to minimize matrix effects that can interfere with detection. austinpublishinggroup.com The use of a deuterated internal standard like 11-Deoxy Cortisol-d7 from the very beginning of the sample preparation process is crucial for tracking and compensating for procedural losses, thereby enhancing the reliability of the quantification. sigmaaldrich.com
The two predominant techniques for extracting steroids from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For steroid analysis, including 11-deoxycortisol, common organic solvents include methyl-tert-butyl-ether (MTBE) and diethyl ether. nih.govnih.gov The process involves mixing the sample (to which 11-Deoxy Cortisol-d7 has been added) with the extraction solvent, allowing the steroids to partition into the organic layer. This layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. nih.gov LLE is valued for its simplicity and low cost, though it can sometimes result in less clean extracts compared to SPE. nih.govresearchgate.net
Solid-Phase Extraction (SPE) is a more modern and often automated technique that provides cleaner sample extracts by passing the liquid sample through a solid sorbent material packed in a cartridge. nih.govmdpi.com For deuterated steroid analysis, reversed-phase sorbents like C18 are commonly employed. nih.gov A typical SPE protocol involves loading the sample onto a pre-conditioned C18 cartridge, washing away interfering substances with water and hexane, and finally eluting the steroids with a solvent like ethyl acetate. nih.gov This method yields high extraction recoveries, often between 87% and 101%, and is particularly effective for handling lipemic (high-fat) samples. nih.gov
Table 1: Comparison of Steroid Extraction Methodologies
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |
| Common Solvents/Sorbents | Methyl-tert-butyl-ether (MTBE), Diethyl ether nih.govnih.gov | C18 cartridges nih.gov |
| Advantages | Simple, low cost researchgate.net | High recovery (87-101%), cleaner extracts, suitable for lipemic samples, can be automated nih.gov |
| Disadvantages | Can be labor-intensive, may result in less clean extracts nih.gov | Higher cost for cartridges, requires method development |
| Typical Recovery | Good, but can be variable depending on the matrix and solvent choice austinpublishinggroup.com | Excellent, often >85% nih.gov |
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. In steroid analysis, this is often done to enhance volatility for Gas Chromatography (GC) or to improve ionization efficiency and chromatographic behavior for Liquid Chromatography (LC). mdpi.commdpi.com
For GC-based methods, derivatization is frequently a necessary step. mdpi.com Reagents such as a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA), N-trimethylsilylimidazole (TSIM), and Trimethylchlorosilane (TMCS) can be used to convert the hydroxyl groups on the steroid structure into trimethylsilyl (B98337) (TMS) ethers. mdpi.com This process increases the thermal stability and volatility of the steroids, making them suitable for GC analysis. The optimization of derivatization conditions, such as temperature and time, is crucial for achieving maximum reaction efficiency. mdpi.com
However, with the advent of highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, derivatization is often no longer required for the analysis of steroids like 11-deoxycortisol. nih.gov Modern LC-MS/MS systems equipped with sources like Atmospheric Pressure Chemical Ionization (APCI) can effectively ionize underivatized steroids, simplifying sample preparation and avoiding potential issues with incomplete derivatization or byproduct formation. nih.govmdpi.com
Chromatographic Separation Techniques for Steroid Resolution
Chromatographic separation is essential for resolving individual steroids from a complex mixture before their detection by mass spectrometry. The structural similarity among different steroid hormones necessitates high-resolution chromatographic methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 11-deoxycortisol and other steroids, offering high sensitivity and specificity. nih.govlabcorp.comsynnovis.co.uk The use of 11-Deoxy Cortisol-d7 as an internal standard is integral to the accuracy of LC-MS/MS methods. sigmaaldrich.com
The separation is typically achieved using reversed-phase chromatography, most commonly with a C18 column. nih.gov A gradient elution is employed, where the composition of the mobile phase is changed over time to effectively separate the steroids. A common mobile phase combination is a gradient of acetonitrile (B52724) and water, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency. nih.gov The deuterated standard, 11-Deoxy Cortisol-d7, co-elutes with the non-labeled 11-deoxycortisol, but they are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio, allowing for precise quantification. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for steroid analysis. While powerful, it generally requires the derivatization of steroids to increase their volatility, as discussed previously. nih.gov The separation of deuterated from non-deuterated compounds on certain GC stationary phases can be so effective that it allows for resolving the isotopologues, which must be accounted for during method development. nih.gov
Table 2: Typical LC-MS/MS Parameters for 11-Deoxycortisol Analysis
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Internal Standard | 11-Deoxy Cortisol-d7 (or other deuterated analogs) nih.gov |
| Column | Reversed-phase, e.g., C18 nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Biochemical and Metabolic Research Applications of 11 Deoxy Cortisol D7
Investigation of Steroidogenic Enzyme Activity and Kinetics in In Vitro Systems
11-Deoxy Cortisol-d7 is instrumental in assays designed to investigate the activity and kinetics of steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1). taylorandfrancis.com CYP11B1 is the enzyme responsible for the conversion of 11-deoxycortisol into cortisol. taylorandfrancis.comnih.gov In these in vitro systems, which may utilize purified enzymes or homogenates of adrenal glands, a known concentration of 11-Deoxy Cortisol-d7 is added to the reaction mixture. nih.gov
As the enzyme converts the native 11-deoxycortisol substrate to cortisol, the deuterated standard remains unchanged. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the distinct mass-to-charge ratio of the resulting deuterated cortisol allows it to be distinguished from the endogenously produced cortisol. This enables precise quantification of the enzymatic product, which is essential for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide fundamental insights into the enzyme's efficiency and its interaction with substrates. Assays employing this methodology are crucial for screening potential inhibitors of CYP11B1, a key target in the development of treatments for conditions like Cushing's syndrome. taylorandfrancis.com
Table 1: Example Data from a CYP11B1 Kinetic Assay
Illustrative kinetic parameters for the conversion of 11-deoxycortisol to cortisol by CYP11B1, determined using a deuterated internal standard for accurate quantification.
| Parameter | Value | Description |
|---|---|---|
| Km (Michaelis Constant) | 1.5 µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax (Maximum Velocity) | 25 pmol/min/mg protein | The maximum rate of the enzymatic reaction. |
| Enzyme Source | Human Adrenal Homogenate | Biological material used for the in vitro assay. nih.gov |
| Internal Standard | 11-Deoxy Cortisol-d7 | Used for accurate product quantification via LC-MS/MS. |
Tracing Endogenous Steroid Production and Turnover Rates in Experimental Models
Stable isotope-labeled steroids, such as 11-Deoxy Cortisol-d7, are invaluable for tracing the dynamic processes of steroid hormone production and metabolism in vivo. nih.govucl.ac.uk These studies provide a powerful alternative to radioactive tracers, allowing for safe application in a wider range of experimental models. ucl.ac.uk
In kinetic studies, a known amount of 11-Deoxy Cortisol-d7 is administered to an animal model. Blood, urine, or tissue samples are then collected at various time points. Using LC-MS/MS, researchers can track the appearance and disappearance of the deuterated parent compound and its metabolites. This allows for the calculation of crucial pharmacokinetic parameters, including the rate of metabolic clearance, the volume of distribution, and the half-life of 11-deoxycortisol. Such studies are fundamental to understanding how this steroid precursor is processed and eliminated by the body under various physiological or pathological conditions.
11-Deoxy Cortisol-d7 is a powerful tool for metabolite profiling and the elucidation of steroidogenic pathways. When introduced into an experimental system, the deuterium (B1214612) atoms act as a stable isotopic label. As the molecule is processed by various enzymes, this label is retained in the downstream metabolites. By analyzing biological samples with high-resolution mass spectrometry, researchers can identify and quantify these deuterated metabolites. This technique enables the mapping of metabolic conversions and the identification of previously unknown metabolic pathways. It is particularly useful in studies of endocrine disorders where steroid metabolism is altered. rug.nlnih.gov
Table 2: Potential Deuterated Metabolites Traced from 11-Deoxy Cortisol-d7
A list of expected downstream metabolites that would retain the deuterium label following the administration of 11-Deoxy Cortisol-d7, allowing for pathway analysis.
| Deuterated Metabolite | Enzyme Responsible for Conversion | Significance |
|---|---|---|
| Cortisol-d7 | CYP11B1 (11β-hydroxylase) | Major glucocorticoid pathway product. nih.gov |
| Tetrahydro-11-deoxycortisol-d7 | 5α/5β-reductases, 3α-HSD | Urinary metabolite used to assess production rate. |
| 18-Hydroxycortisol-d7 | CYP11B2 (Aldosterone synthase) / Mutant CYP11B1 | Marker for certain forms of hyperaldosteronism. nih.gov |
| 18-Oxocortisol-d7 | CYP11B2 (Aldosterone synthase) / Mutant CYP11B1 | Another marker for glucocorticoid-suppressible hyperaldosteronism. nih.gov |
Studies on Glucocorticoid Receptor Binding Dynamics
Understanding how steroids interact with their receptors is fundamental to endocrinology. 11-Deoxy Cortisol-d7 can be utilized in competitive binding assays to determine the binding affinity of other, non-labeled compounds for the glucocorticoid receptor (GR). biosave.com In these assays, a fixed concentration of a radiolabeled or fluorescently-labeled glucocorticoid and the GR are incubated with varying concentrations of a test compound. The ability of the test compound to displace the labeled ligand is measured. While not directly used as the primary labeled ligand, 11-Deoxy Cortisol-d7 serves as an essential tool in the mass spectrometry-based quantification of the unlabeled 11-deoxycortisol used in such binding studies, ensuring accurate concentration determination for precise affinity calculations. Hydrogen/deuterium exchange mass spectrometry is another advanced technique used to probe the conformational changes in the GR's ligand-binding domain upon ligand binding. nih.gov
Table 3: Illustrative Glucocorticoid Receptor Binding Affinities
Examples of binding affinities (IC50) for various steroids to the glucocorticoid receptor. Such studies rely on accurate quantification of standards.
| Compound | IC50 (nM) | Receptor |
|---|---|---|
| Dexamethasone | 3 | Human Glucocorticoid Receptor. eurofinsdiscovery.com |
| Triamcinolone | 1.8 | Human Glucocorticoid Receptor. eurofinsdiscovery.com |
| Progesterone | 69 | Human Glucocorticoid Receptor. eurofinsdiscovery.com |
| 17-beta-estradiol | 1736 | Human Glucocorticoid Receptor. eurofinsdiscovery.com |
Research into Enzyme Induction and Regulation (e.g., Hepatic Tryptophan Oxygenase)
Research has shown that glucocorticoids can induce the activity of certain enzymes. For instance, studies in rats have demonstrated that 11-deoxycortisol can lead to an increase in the activity of hepatic tryptophan oxygenase (also known as tryptophan pyrrolase). nih.gov This enzyme is a key regulator of tryptophan metabolism. In studies investigating such inductive effects, 11-Deoxy Cortisol-d7 would be employed as an internal standard to accurately measure the concentrations of endogenous 11-deoxycortisol and its metabolites in serum or liver tissue. This precise quantification allows researchers to establish a clear dose-response relationship between the steroid concentration and the degree of enzyme induction.
Exploration of Cellular and Immunological Interactions in Research Contexts (e.g., T cell regulation)
Recent research has uncovered a role for 11-deoxycortisol as an immunomodulatory steroid. nve.nlnih.gov Studies have shown that 11-deoxycortisol is positively associated with the numbers and functions of lymphoid cell subsets, particularly T cells. nih.govnih.gov In vitro experiments have demonstrated that 11-deoxycortisol can promote T cell proliferation and the polarization of T helper 17 (Th17) cells at physiologically relevant concentrations. nih.govnih.gov
Table 4: Summary of Reported Immunological Effects of 11-Deoxycortisol
Key findings from studies on the interaction of 11-deoxycortisol with T cells, where accurate quantification is essential. nih.govnih.gov
| Immunological Parameter | Observed Effect of 11-Deoxycortisol |
|---|---|
| T Cell Proliferation | Promoted. nih.gov |
| Th17 Polarization (Candida-induced) | Promoted. nih.govnih.gov |
| T Cell Activation Phenotype | More activated (PD-L1high CD25high CD62Llow CD127low). nih.govnih.gov |
| Association with Lymphoid Cellularity | Positive association observed in human cohorts. nih.govnih.gov |
Applications in Investigating Steroid Hormone Biosynthesis Disorders Methodological and Mechanistic Focus
Development of Research Tools for Studying Congenital Adrenal Hyperplasia (CAH) Models
In the development of research models for Congenital Adrenal Hyperplasia (CAH), 11-Deoxycortisol-d7 is indispensable for creating robust and reliable analytical methods. CAH encompasses a group of autosomal recessive disorders characterized by enzyme deficiencies in the cortisol biosynthesis pathway. The development of cellular or animal models that accurately replicate these conditions requires precise measurement of steroid precursors to validate the model's phenotype.
Methodologically, 11-Deoxycortisol-d7 is added to biological samples (e.g., plasma, serum, or tissue extracts) from experimental models at a known concentration at the beginning of the sample preparation process. Its chemical and physical properties are nearly identical to the endogenous 11-deoxycortisol, meaning it behaves similarly during extraction, derivatization, and chromatography. irisotope.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by a mass spectrometer. irisotope.com
This isotope dilution mass spectrometry (IDMS) approach, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard in steroid analysis. chromsystems.comnih.gov The use of 11-Deoxycortisol-d7 corrects for any analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the instrument's signal, thereby ensuring high accuracy and precision. By providing a reliable quantification of 11-deoxycortisol, this tool is fundamental for characterizing the biochemical consequences of specific gene mutations in CAH research models.
Analysis of Steroid Precursor Accumulation in Experimental Systems (e.g., 11β-Hydroxylase Deficiency Models)
11β-hydroxylase deficiency is the second most common form of CAH, resulting from mutations in the CYP11B1 gene. nih.govmedscape.com This enzyme is responsible for converting 11-deoxycortisol to cortisol. rupahealth.comjcrpe.org In its absence, 11-deoxycortisol accumulates to significant levels in circulation. nih.govmedscape.com 11-Deoxycortisol is therefore the most robust biochemical marker for diagnosing this specific condition. nih.gov
In experimental systems designed to model 11β-hydroxylase deficiency, such as genetically modified cell lines or animal models, the primary endpoint is often the quantification of this precursor accumulation. mdpi.com 11-Deoxycortisol-d7 is the cornerstone of the LC-MS/MS methods used for this purpose.
The mechanistic investigation relies on the ability to measure the extent of this buildup accurately. Researchers can use these models to test potential therapeutic interventions, and the reduction in accumulated 11-deoxycortisol serves as a key indicator of treatment efficacy. The use of 11-Deoxycortisol-d7 as an internal standard ensures that the observed changes are due to the intervention and not analytical variability. This precise quantification is crucial for understanding the downstream effects of the enzyme block and the shunting of precursors into other steroid pathways, such as androgen synthesis. nih.govrupahealth.com
| Analyte | Precursor To | Enzyme | Disorder Associated with Accumulation |
| 11-Deoxycortisol | Cortisol | 11β-hydroxylase | 11β-hydroxylase Deficiency (CAH) nih.govmsdmanuals.com |
| 17-hydroxyprogesterone | 11-Deoxycortisol | 21-hydroxylase | 21-hydroxylase Deficiency (CAH) taylorandfrancis.com |
| Deoxycorticosterone | Corticosterone | 11β-hydroxylase | 11β-hydroxylase Deficiency (CAH) medscape.com |
This table displays key steroid precursors, the enzymes that metabolize them, and the associated disorders when they accumulate.
Investigating Residual Endogenous Corticosteroid Production in Non-Human Adrenal Insufficiency Models
Research into adrenal insufficiency often utilizes non-human models to explore the potential for adrenal function recovery or to assess the baseline level of steroid production. In these models, it is often necessary to measure very low concentrations of endogenous steroids. nih.gov The investigation of residual (remaining) corticosteroid production is methodologically challenging due to the low analyte concentrations and potential interference from structurally similar compounds.
The use of 11-Deoxycortisol-d7 in sensitive LC-MS/MS assays allows researchers to confidently detect and quantify even minimal levels of endogenous 11-deoxycortisol. nih.gov By establishing a precise baseline of steroid synthesis in adrenal insufficiency models, scientists can more accurately evaluate the effects of novel therapies aimed at restoring adrenal function. The high specificity of MS/MS, enabled by the use of stable isotope-labeled internal standards, ensures that the measured signal is genuinely from the target analyte and not from background noise or interfering substances. nih.gov This is particularly important when trying to distinguish between complete and partial adrenal failure in experimental settings.
Utility in Multi-Steroid Profiling for Phenotypic Characterization in Research Models
A single steroid measurement is often insufficient for a comprehensive understanding of a steroidogenesis disorder. Multi-steroid profiling, or "steroidomics," using LC-MS/MS provides a snapshot of the entire steroid biosynthesis pathway. nih.govendocrine-abstracts.org This approach is invaluable for the detailed phenotypic characterization of research models, as it can reveal unexpected alterations in steroid pathways and help differentiate between various enzyme deficiencies that may present with similar clinical signs. nih.govresearchgate.net
In these multi-steroid panels, a corresponding isotopically labeled internal standard is used for each analyte to ensure the highest quality data. irisotope.comchromsystems.com 11-Deoxycortisol-d7 is therefore a key component of the internal standard mixture for any panel that includes the glucocorticoid pathway. The simultaneous measurement of multiple precursors, including 17-hydroxyprogesterone, 11-deoxycortisol, and androgens, allows for the calculation of precursor-to-product ratios, which can be a more sensitive marker of an enzyme deficiency than a single analyte measurement. eurospe.org This comprehensive profiling is essential for accurately characterizing the biochemical phenotype of new genetic models of CAH and other disorders of steroidogenesis. nih.gov
| Steroid Panel for CAH Research | Pathway | Role of 11-Deoxycortisol-d7 |
| 17-hydroxypregnenolone | Δ5 Pathway | Internal standard for overall panel accuracy |
| 17-hydroxyprogesterone | Glucocorticoid/Androgen | Internal standard for overall panel accuracy |
| 11-Deoxycortisol | Glucocorticoid | Used as internal standard for this specific analyte |
| Cortisol | Glucocorticoid | Internal standard for overall panel accuracy |
| Androstenedione (B190577) | Androgen | Internal standard for overall panel accuracy |
| Testosterone | Androgen | Internal standard for overall panel accuracy |
| Dehydroepiandrosterone (DHEA) | Androgen | Internal standard for overall panel accuracy |
This table illustrates a simplified steroid panel used in CAH-related research and highlights the specific role of 11-Deoxycortisol-d7 in the accurate quantification of its unlabeled counterpart.
Future Directions and Emerging Research Avenues for 11 Deoxy Cortisol D7
Integration with Advanced Analytical Platforms (e.g., Ion Mobility Mass Spectrometry)
The pursuit of higher selectivity and more comprehensive analysis in steroid profiling is driving the integration of established techniques with advanced analytical platforms. The use of 11-Deoxy Cortisol-d7 as an internal standard is fundamental to ensuring accuracy in these sophisticated methods.
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is a promising frontier for steroid analysis. nih.gov IMS separates ions based on their size, shape, and charge, offering an additional dimension of separation to liquid chromatography (LC)-MS. nih.govnih.gov This is particularly valuable in steroid analysis, where numerous isomers and structurally similar compounds exist. For instance, IMS can help separate 11-deoxycortisol from its isomers, such as corticosterone, which may co-elute in traditional chromatography, thereby improving analytical accuracy. nih.gov
Liquid chromatography–ion mobility–mass spectrometry (LC/IM/MS) platforms enhance the selective detection of known steroids and can provide structural information about unknown compounds. nih.gov The use of deuterated standards like 11-Deoxy Cortisol-d5 (a similar standard) is integral to quantitative methods developed on these platforms. nih.gov By providing a more precise measurement of 11-deoxycortisol, these advanced systems will enable more reliable clinical diagnostics and a deeper understanding of steroid metabolism.
| Analytical Platform | Advantage for 11-Deoxycortisol Analysis | Role of 11-Deoxy Cortisol-d7 | Reference |
| LC-IMS-MS | Enhanced separation of isomers (e.g., from corticosterone). | Ensures accurate quantification by correcting for matrix effects and instrument variability. | nih.gov |
| LC/IM/MS | High selectivity for known compounds and potential to identify unknown steroids. | Serves as a crucial internal standard for developing robust quantitative assays. | nih.gov |
| LC-MS/MS | High sensitivity and specificity for routine clinical and research applications. | Standard for accurate quantification in complex biological matrices like serum and plasma. | mdpi.comlabcorp.com |
Application in Omics-Based Approaches for Steroid Discovery and Pathway Elucidation
Steroidomics, the large-scale analysis of steroids in a biological system, is a powerful tool for discovering novel biomarkers and elucidating complex metabolic pathways. The accuracy of steroidomics studies relies heavily on the use of internal standards like 11-Deoxy Cortisol-d7 for precise quantification of individual steroids within a complex profile.
In the context of cancer research, urinary steroid metabolomics combined with machine learning has emerged as a novel tool for diagnosing and monitoring adrenocortical carcinoma (ACC). mdpi.com In these studies, 11-deoxycortisol was identified as one of the most discriminating steroids for differentiating ACC from non-ACC adrenal lesions, suggesting a defective 11-β-hydroxylase activity in these tumors. mdpi.comtaylorandfrancis.com The ability to accurately measure a panel of steroids, including 11-deoxycortisol, provides a systems-level view of steroidogenesis, enabling researchers to identify dysregulated pathways characteristic of specific diseases.
Future omics-based research will continue to unravel the complex interplay of steroid hormones in health and disease. mdpi.com As these studies expand to include a wider range of biological samples and clinical conditions, the role of 11-Deoxy Cortisol-d7 in providing reliable quantitative data will be paramount for generating meaningful and reproducible results.
Development of Novel Experimental Models for Steroid Research
The development and characterization of new experimental models are crucial for advancing our understanding of steroidogenesis and its role in disease. Research utilizing these models often requires sensitive and specific measurement of steroid hormones, where 11-Deoxy Cortisol-d7 serves as an essential calibrator.
Recent studies have focused on characterizing various adrenocortical carcinoma cell lines, such as NCI-H295R, MUC-1, and the newly established TVBF-7, to better reflect the heterogeneity of ACC in preclinical studies. mdpi.com These investigations involve detailed analysis of hormone secretion profiles, including cortisol and its precursor 11-deoxycortisol, under both basal and stimulated conditions. mdpi.com Such models are invaluable for studying the mechanisms of tumor-related steroid dysregulation.
Beyond cancer research, other models are providing fundamental insights. Studies using sheep adrenal incubations have helped identify novel biosynthetic pathways, demonstrating that 11-deoxycortisol can be a precursor to androstenedione (B190577), which is particularly relevant in conditions like congenital adrenal hyperplasia. nih.gov Furthermore, research in the sea lamprey, a basal vertebrate, has identified 11-deoxycortisol as the primary corticosteroid, functioning as both a glucocorticoid and a mineralocorticoid. nih.govresearchgate.net This evolutionary model provides unique insights into the ancestral functions of corticosteroid signaling pathways. nih.gov
| Experimental Model | Research Focus | Key Findings Related to 11-Deoxycortisol | Reference |
| ACC Cell Lines (NCI-H295R, MUC-1, TVBF-7) | Preclinical cancer research | Heterogeneous secretion profiles; high basal levels in some models. | mdpi.com |
| Sheep Adrenal Incubations | Steroid biosynthesis pathways | Identification of a new pathway for androstenedione synthesis from 11-deoxycortisol. | nih.gov |
| Sea Lamprey | Evolution of corticosteroid signaling | Identified as the primary, dual-function (glucocorticoid and mineralocorticoid) corticosteroid. | nih.govresearchgate.net |
| Bovine/Human Adrenocortical Cells | Enzyme function and regulation | Used to study the activity and regulation of 11β-hydroxylase, the enzyme that converts 11-deoxycortisol to cortisol. | uthscsa.edu |
Utilization in Targeted Pathway Analysis and Mechanistic Studies
While omics approaches provide a broad overview, targeted pathway analysis and mechanistic studies are essential for understanding the specific roles of individual steroids. In these focused investigations, 11-Deoxy Cortisol-d7 enables the precise measurement required to dissect molecular mechanisms.
A significant emerging area is the immunomodulatory function of steroid precursors. Recent research has uncovered a positive association between 11-deoxycortisol and T-cell function under normal physiological conditions. nih.govdoaj.org In-vitro experiments showed that 11-deoxycortisol, at physiologically relevant concentrations, promotes T-cell proliferation and influences T-helper cell polarization. nih.gov This suggests a previously unknown role for 11-deoxycortisol in immune homeostasis, opening new avenues for research into the immunological complications of diseases involving steroid imbalances. nih.gov
Mechanistic studies have also clarified the role of 11-deoxycortisol in the pathophysiology of certain genetic disorders. In congenital adrenal hyperplasia due to 11β-hydroxylase deficiency, impaired conversion of 11-deoxycortisol to cortisol leads to its accumulation. nih.govwikipedia.org Research has shown that this excess 11-deoxycortisol can be shunted into a pathway leading to increased androstenedione synthesis, explaining the hyperandrogenism seen in patients. nih.gov
Role in Artificial Intelligence and Machine Learning Approaches for Steroid Data Analysis
The complexity of steroid profiles generated from mass spectrometry has led to the application of artificial intelligence (AI) and machine learning (ML) for data analysis and pattern recognition. These computational tools can analyze multidimensional data to create diagnostic and predictive models, a process that relies on high-quality, accurately quantified input data facilitated by standards like 11-Deoxy Cortisol-d7.
Machine learning models are being developed to improve the diagnosis of various endocrine disorders. For example, ML algorithms using a panel of plasma steroids, including 11-deoxycortisol, have shown promise in distinguishing mild autonomous cortisol secretion (MACS) from nonfunctioning adrenal adenomas. nih.gov Similarly, combinatorial profiles of steroids analyzed by ML have been used to identify and subtype patients with primary aldosteronism. nih.govresearchgate.net
Q & A
Q. What are the primary applications of 11-Deoxy Cortisol-d7 (Major) in academic research?
This deuterated analog is primarily used as an internal standard in mass spectrometry (MS) to quantify endogenous 11-deoxy cortisol levels in biological samples. Its stable isotope labeling minimizes interference from matrix effects, enabling precise calibration in liquid chromatography-tandem MS (LC-MS/MS) workflows . Applications include studying adrenal function, steroidogenesis pathways, and endocrine disorders such as Cushing's syndrome or congenital adrenal hyperplasia.
Q. How should researchers validate the purity and stability of 11-Deoxy Cortisol-d7 (Major) in experimental setups?
Purity validation requires nuclear magnetic resonance (NMR) and high-resolution MS to confirm isotopic enrichment (>98% deuterium) and absence of unlabeled contaminants. Stability assessments involve storing the compound at -80°C in inert solvents (e.g., methanol) and testing degradation under varying pH/temperature conditions. Batch-specific certificates of analysis from suppliers should be cross-verified using in-house protocols .
Q. What protocols are recommended for incorporating 11-Deoxy Cortisol-d7 (Major) into steroid hormone extraction workflows?
- Sample Preparation : Add a known concentration of 11-Deoxy Cortisol-d7 to biological matrices (e.g., plasma, urine) during the initial homogenization step to correct for extraction efficiency.
- Chromatography : Use reverse-phase columns (C18) with gradient elution to separate 11-deoxy cortisol from structurally similar steroids.
- Quantification : Employ multiple reaction monitoring (MRM) transitions specific to the deuterated vs. endogenous analyte, ensuring minimal cross-talk .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of 11-Deoxy Cortisol-d7 in CYP21A2 and CYP11β1 enzyme activity assays?
- In Vitro Systems : Use transfected cell lines (e.g., HEK293) expressing CYP21A2 or CYP11β1. Incubate with 11-Deoxy Cortisol-d7 and measure conversion products (e.g., cortisol) via LC-MS/MS.
- Kinetic Studies : Calculate enzyme velocity () and Michaelis-Menten constants () under varying substrate concentrations.
- Inhibition Assays : Co-incubate with known inhibitors (e.g., metyrapone for CYP11β1) to assess competitive binding .
Q. What strategies resolve contradictions in 11-deoxy cortisol quantification across studies, such as discrepancies in urinary metabolite levels?
- Method Harmonization : Adopt standardized pre-analytical protocols (e.g., sample collection timing, storage conditions) to minimize variability .
- Cross-Lab Validation : Share aliquots of pooled samples between laboratories to identify systematic biases in MS instrumentation or calibration curves.
- Data Normalization : Adjust for confounding factors (e.g., creatinine levels in urine) using multivariate regression models .
Q. How can researchers optimize LC-MS/MS parameters to distinguish 11-Deoxy Cortisol-d7 from isobaric interferences in complex biological matrices?
- Collision Energy Optimization : Perform collision-induced dissociation (CID) ramping to identify optimal energy levels for fragmenting target ions while suppressing background noise.
- Chromatographic Resolution : Adjust mobile phase composition (e.g., ammonium fluoride additives) to improve peak separation.
- High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments for accurate mass measurements (<5 ppm error) to confirm analyte identity .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships involving 11-Deoxy Cortisol-d7 in endocrine disruption studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., four-parameter logistic model) to estimate EC50 values.
- Bootstrap Resampling : Assess confidence intervals for parameters in small-sample studies.
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
Q. How should researchers address batch-to-batch variability in 11-Deoxy Cortisol-d7 when conducting longitudinal studies?
- Internal Standard Rotation : Use multiple deuterated analogs (e.g., cortisol-d4) to cross-validate MS performance.
- Quality Control (QC) Pools : Include QC samples in each batch to monitor signal drift and adjust normalization factors post-acquisition.
- Supplier Audits : Request detailed synthesis and purification records from vendors to trace variability sources .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when publishing studies using 11-Deoxy Cortisol-d7 as a biomarker?
- Full Method Disclosure : Provide exact MS parameters, chromatography conditions, and data processing algorithms in supplementary materials.
- Raw Data Deposition : Share unprocessed MS files via repositories like MetaboLights or PRIDE.
- Ethical Compliance : Document IRB approval for human-derived samples and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
